2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid
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Overview
Description
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenyl group attached to the isoxazole ring, as well as a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds to form the isoxazole ring. The reaction conditions often include the use of catalysts such as 18-crown-6 and potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups into the aromatic or isoxazole rings .
Scientific Research Applications
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, which lacks the hydroxy, methyl, and phenyl groups.
5-Phenylisoxazole: Similar to the compound but lacks the hydroxy and methyl groups.
4-Methylisoxazole: Contains a methyl group but lacks the hydroxy and phenyl groups.
Uniqueness
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of hydroxy, methyl, and phenyl groups with the isoxazole and benzoic acid moieties allows for diverse reactivity and interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
63826-30-2 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(5-hydroxy-4-methyl-3-phenyl-4H-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-11-15(12-7-3-2-4-8-12)18-22-17(11,21)14-10-6-5-9-13(14)16(19)20/h2-11,21H,1H3,(H,19,20) |
InChI Key |
FZMJYRZGFHVBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NOC1(C2=CC=CC=C2C(=O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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